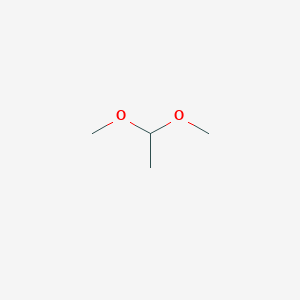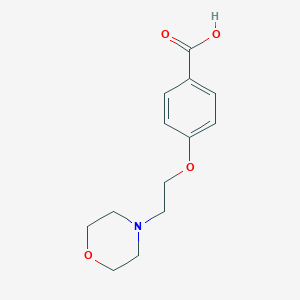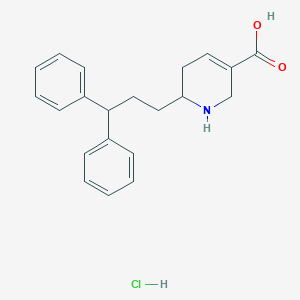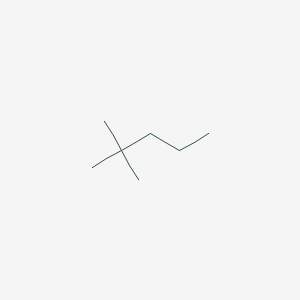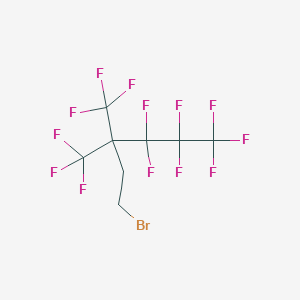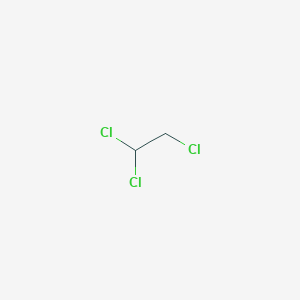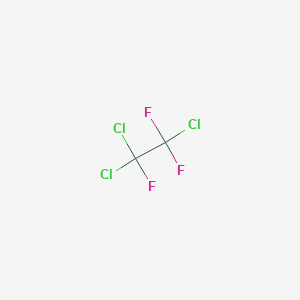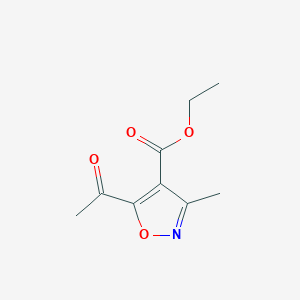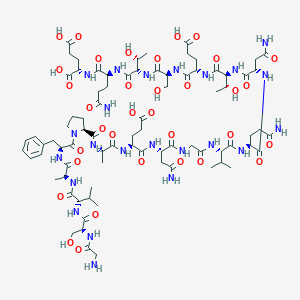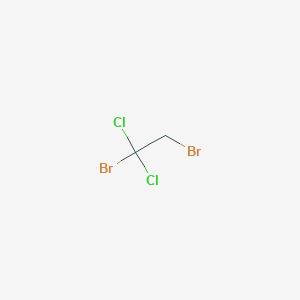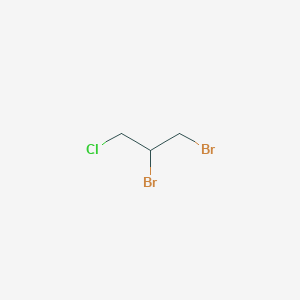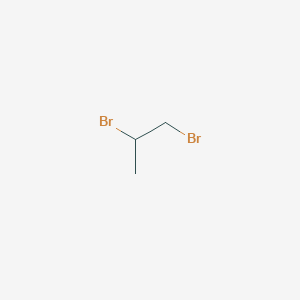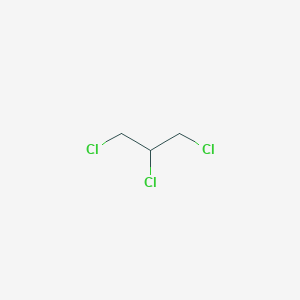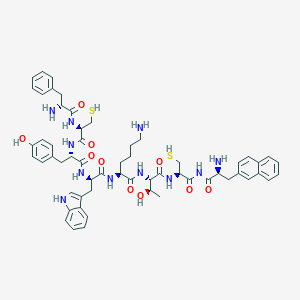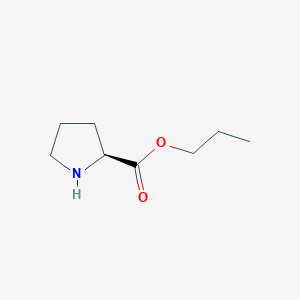
(S)-Propyl pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Propyl pyrrolidine-2-carboxylate, also known as PPC, is a chiral compound used in scientific research for its unique properties. PPC has been studied extensively for its potential applications in the field of neuroscience.
Applications De Recherche Scientifique
(S)-Propyl pyrrolidine-2-carboxylate has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (S)-Propyl pyrrolidine-2-carboxylate has also been studied for its potential use as a cognitive enhancer and has been shown to improve memory and learning in animal models.
Mécanisme D'action
The exact mechanism of action of (S)-Propyl pyrrolidine-2-carboxylate is not well understood, but it is thought to work by modulating the activity of glutamate receptors in the brain. Glutamate is a neurotransmitter that plays a key role in learning and memory. (S)-Propyl pyrrolidine-2-carboxylate may also work by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Effets Biochimiques Et Physiologiques
(S)-Propyl pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. (S)-Propyl pyrrolidine-2-carboxylate has also been shown to increase the expression of genes involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. (S)-Propyl pyrrolidine-2-carboxylate is also relatively easy to synthesize and is stable under a variety of conditions. One limitation of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research on (S)-Propyl pyrrolidine-2-carboxylate. One area of interest is the development of new drugs based on the structure of (S)-Propyl pyrrolidine-2-carboxylate. Another area of interest is the study of the long-term effects of (S)-Propyl pyrrolidine-2-carboxylate on the brain and its potential use in the treatment of neurodegenerative diseases. (S)-Propyl pyrrolidine-2-carboxylate may also have applications in the field of regenerative medicine, as it has been shown to promote the growth and survival of neurons.
Méthodes De Synthèse
(S)-Propyl pyrrolidine-2-carboxylate can be synthesized using various methods, including the Strecker synthesis and the Curtius rearrangement. The Strecker synthesis involves the reaction of propanal with ammonium chloride and potassium cyanide, followed by hydrolysis to form (S)-Propyl pyrrolidine-2-carboxylate. The Curtius rearrangement involves the reaction of propylamine with phosgene to form propyl isocyanate, which is then reacted with sodium azide to form (S)-Propyl pyrrolidine-2-carboxylate.
Propriétés
Numéro CAS |
134666-85-6 |
|---|---|
Nom du produit |
(S)-Propyl pyrrolidine-2-carboxylate |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
propyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Clé InChI |
ZEERPIASPMMKRH-ZETCQYMHSA-N |
SMILES isomérique |
CCCOC(=O)[C@@H]1CCCN1 |
SMILES |
CCCOC(=O)C1CCCN1 |
SMILES canonique |
CCCOC(=O)C1CCCN1 |
Synonymes |
L-Proline, propyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



